molecular formula C18H14FNO3 B11392626 6-ethyl-N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11392626
M. Wt: 311.3 g/mol
InChI Key: FGXCHCIIXWBZQM-UHFFFAOYSA-N
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Description

6-ethyl-N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-oxo-4H-chromene-2-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, process optimization techniques such as solvent recycling and waste minimization are employed to make the production more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-ethyl-N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized chromene derivatives.

Mechanism of Action

The mechanism of action of 6-ethyl-N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-4-oxo-4H-chromene-2-carboxamide
  • N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide
  • 6-ethyl-N-phenyl-4-oxo-4H-chromene-2-carboxamide

Uniqueness

6-ethyl-N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both the ethyl group and the fluorophenyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the ethyl group can influence its binding affinity to molecular targets.

This compound’s unique structural features and diverse reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C18H14FNO3

Molecular Weight

311.3 g/mol

IUPAC Name

6-ethyl-N-(4-fluorophenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14FNO3/c1-2-11-3-8-16-14(9-11)15(21)10-17(23-16)18(22)20-13-6-4-12(19)5-7-13/h3-10H,2H2,1H3,(H,20,22)

InChI Key

FGXCHCIIXWBZQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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